molecular formula C20H31N3O5S B2607630 N1-(2-hydroxyethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898450-82-3

N1-(2-hydroxyethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2607630
CAS RN: 898450-82-3
M. Wt: 425.54
InChI Key: VZURTPGVHRJAFA-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . An organophotocatalysed [1 + 2 + 3] strategy has been developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of “N1-(2-hydroxyethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide” would need to be analyzed further.


Chemical Reactions Analysis

Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Drug Design and Development

Piperidine derivatives are integral in the pharmaceutical industry, serving as building blocks for drug construction. The compound , with its piperidine moiety, could be pivotal in the synthesis of new pharmacological agents. Its structural complexity allows for the potential development of drugs with specific binding affinities, enhancing therapeutic efficacy and selectivity .

Synthesis of Biologically Active Piperidines

The piperidine ring is a common feature in many biologically active molecules. This compound could be used in intra- and intermolecular reactions to create various substituted piperidines, which are valuable in medicinal chemistry for their pharmacological properties .

Pharmacological Applications

Given the importance of piperidine derivatives in over twenty classes of pharmaceuticals, this compound could be explored for its pharmacological activity. It may serve as a precursor or an active moiety in medications targeting neurological disorders, pain management, and other therapeutic areas .

Chemical Synthesis Methods

The compound’s structure suggests it could be useful in developing new synthetic methodologies. Its oxalamide and sulfonyl groups may offer unique reactivity patterns, facilitating the creation of novel synthetic routes for piperidine derivatives .

Environmental Science

The compound’s unique structure might be utilized in environmental science research, particularly in the study of organic pollutants. Its derivatives could serve as molecular markers or probes in tracking environmental contamination and degradation processes.

Each of these applications represents a significant field of research where N1-(2-hydroxyethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide could have a substantial impact. Further exploration and experimentation would be necessary to fully realize the potential of this compound in these areas. The information provided is based on the general applications of piperidine derivatives, as specific data on this compound was not readily available in the search results .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on developing new synthesis methods and exploring the pharmacological applications of piperidine derivatives .

properties

IUPAC Name

N'-(2-hydroxyethyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O5S/c1-14-12-15(2)18(16(3)13-14)29(27,28)23-10-5-4-6-17(23)7-8-21-19(25)20(26)22-9-11-24/h12-13,17,24H,4-11H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZURTPGVHRJAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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